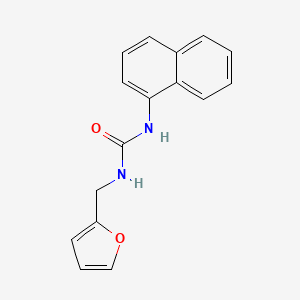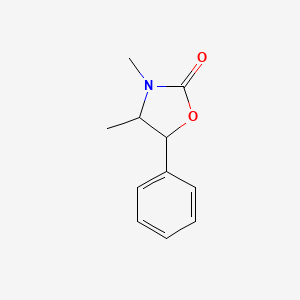
3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one
Vue d'ensemble
Description
3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one , also known by its IUPAC name, is a cyclic organic compound with the following chemical formula: C₁₁H₁₅NO . Its molecular weight is approximately 177.24 g/mol . The compound features an oxazolidinone ring, which consists of a five-membered ring containing oxygen and nitrogen atoms. Let’s explore further.
Synthesis Analysis
The synthesis of 3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one involves several methods. One efficient approach combines an asymmetric aldol reaction with a modified Curtius protocol. This strategy allows for the rapid generation of a range of oxazolidin-2-one building blocks . Researchers have explored various synthetic routes, optimizing conditions for yield and stereoselectivity.
Molecular Structure Analysis
The compound’s structure comprises a phenyl group (C₆H₅) and two methyl groups (CH₃) attached to the oxazolidinone ring. The stereochemistry is specified as (4R,5R) , indicating the configuration of the chiral centers within the molecule. The 3D structure can be visualized using computational tools .
Applications De Recherche Scientifique
Chiral Auxiliary in Synthesis
3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one is an effective chiral auxiliary, particularly in stereoselective conjugate additions. This utility was demonstrated in the asymmetric synthesis of the antifungal and antibacterial compound (−)-Aplysillamide B (Davies, Sanganee, & Szolcsányi, 1999).
Enolate Alkylations and Michael Additions
The compound is also effective for enolate alkylations and conjugate additions of attached N-acyl moieties. This utility spans various 4-substituted-5,5-dimethyl oxazolidin-2-ones (Davies & Sanganee, 1995).
Study in Calorimetry and Vapor Pressures
It has been studied in oxygen bomb combustion calorimetry, with vapor pressures measured at different temperatures. These studies contribute to understanding its standard molar enthalpies of formation and vaporization (Gudiño, Torres, Santillán, & Farfán, 1998).
Reaction with Phenylglyoxal
The compound, when reacted with phenylglyoxal, shows a spontaneous stereospecific rearrangement to form 4,5-dimethyl-3,6-diphenylmorpholin-2-one (Polyak, Dorofeeva, Zelchans, & Shustov, 1996).
Propriétés
IUPAC Name |
3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-10(14-11(13)12(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYARIILPGRTQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)N1C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285106 | |
| Record name | MLS002608238 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one | |
CAS RN |
6317-31-3 | |
| Record name | MLS002608238 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40497 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002608238 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




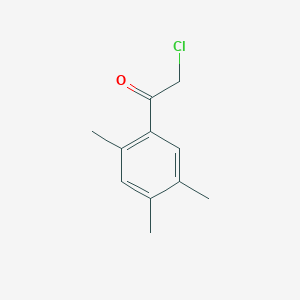

![N-[(2-chloro-6-fluorophenyl)methyl]prop-2-en-1-amine](/img/structure/B3055061.png)
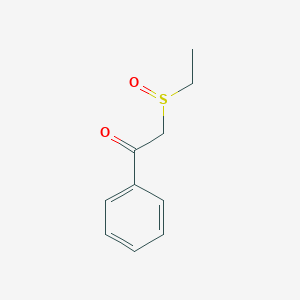



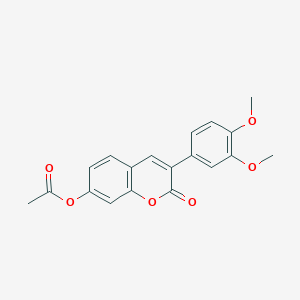
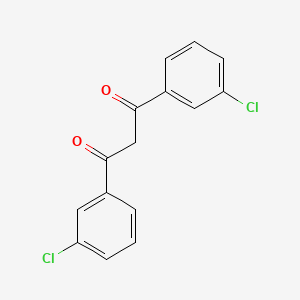
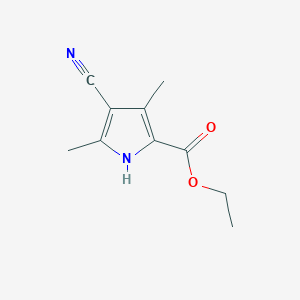
![Methyl 2-methyl-3-[(2-phenylethyl)amino]propanoate](/img/structure/B3055074.png)

